N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
This compound features a dimethylamino-substituted phenyl group, a phenylpiperazine moiety, an ethyl linker, and an o-tolyloxy acetamide group. Its molecular formula is C₂₉H₃₄N₄O₂, with an average mass of 470.62 g/mol (inferred from and ).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O2/c1-23-9-7-8-12-28(23)35-22-29(34)30-21-27(24-13-15-25(16-14-24)31(2)3)33-19-17-32(18-20-33)26-10-5-4-6-11-26/h4-16,27H,17-22H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONOPBCYDXSLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various piperazine derivatives, which are known for their diverse pharmacological properties including antipsychotic, antidepressant, and anticonvulsant effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a dimethylamino group, a phenylpiperazine moiety, and an o-tolyloxy acetamide functional group. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.
Anticonvulsant Activity
Recent studies have indicated that derivatives of the compound exhibit anticonvulsant activity . A notable study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their effectiveness using animal models. The results demonstrated that certain analogs showed significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). For instance, specific compounds demonstrated effective seizure protection at doses of 100 mg/kg and 300 mg/kg in various time intervals post-administration .
The structure-activity relationship (SAR) analysis highlighted that modifications in the piperazine ring significantly affected anticonvulsant efficacy. Compounds with higher lipophilicity were often more effective but exhibited delayed onset of action, suggesting a complex interaction with central nervous system targets.
Neurotransmitter Interaction
The compound's mechanism of action may involve modulation of neurotransmitter systems. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. This interaction could be responsible for potential antidepressant effects observed in some studies .
Data Summary
| Activity Type | Observed Effects | Test Models | Dosage |
|---|---|---|---|
| Anticonvulsant | Significant seizure protection | MES, PTZ | 100 mg/kg, 300 mg/kg |
| Neurotransmitter Modulation | Potential antidepressant effects | Behavioral assays | Varies |
Case Studies
- Anticonvulsant Efficacy Study : In a study evaluating the anticonvulsant properties of N-phenyl derivatives, several compounds were tested in MES and PTZ models. The most promising results were observed with specific trifluoromethyl anilide derivatives, which exhibited strong protective effects against seizures .
- Neuropharmacological Assessment : Another research focused on the interaction of piperazine derivatives with serotonin receptors. The findings suggested that these compounds could modulate serotonin levels in the brain, potentially offering therapeutic benefits for mood disorders .
Comparison with Similar Compounds
N-(4-(4-Methylpiperazin-1-yl)phenyl)-2-(o-tolyloxy)acetamide ()
- Molecular Formula : C₂₀H₂₅N₃O₂
- Key Differences: Lacks the ethyl linker and dimethylamino phenyl group. Piperazine is substituted with a methyl group instead of phenyl.
- Implications :
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide ()
- Key Differences: Replaces o-tolyloxy with 3-methoxyphenoxy.
- Electronic effects of methoxy may alter binding affinity to targets like serotonin or dopamine receptors .
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide ()
- Key Differences: Incorporates a β-lactam (azetidinone) ring and nitro group.
- Implications: The nitro group may confer antibacterial or antiparasitic activity.
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) ()
Anti-COVID-19 Acetamide Derivatives ()
- Examples: Compounds 5i–5o with morpholinosulfonylphenyl groups.
- Key Differences :
- Sulfonyl and morpholine groups increase polarity.
- Implications :
Structural and Functional Analysis Table
| Compound Name (Reference) | Molecular Formula | Key Structural Features | Biological Activity |
|---|---|---|---|
| Target Compound | C₂₉H₃₄N₄O₂ | Phenylpiperazine, dimethylamino phenyl, o-tolyloxy | Potential CNS modulation |
| N-(4-(4-Methylpiperazin-1-yl)phenyl)-... (6) | C₂₀H₂₅N₃O₂ | Methylpiperazine, o-tolyloxy | Unspecified (simpler analog) |
| BZ-IV (9) | C₁₄H₁₈N₄OS | Benzothiazole, methylpiperazine | Anticancer (implied) |
| 5i–5o (3) | Varies | Morpholinosulfonyl, halogen/methoxy substituents | Anti-COVID-19 protease inhibition |
| I13 (5) | C₂₄H₂₇FN₂OS | Fluoroindene, methylthio, dimethylaminoethyl | Unspecified (structural diversity) |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethyl linker and phenylpiperazine may require multi-step synthesis, similar to ’s coupling reactions but with distinct intermediates .
- Pharmacokinetics: The o-tolyloxy group in the target compound enhances lipophilicity, favoring CNS penetration compared to polar morpholinosulfonyl derivatives () . Piperazine analogs with sulfonyl groups () show reduced CNS permeability due to increased polarity .
- Biological Targets: Phenylpiperazine moieties (target compound, ) are common in antipsychotics (e.g., aripiprazole), suggesting dopamine receptor affinity. Orexin receptor antagonists () prioritize phenolic groups for solubility, diverging from the target compound’s design .
Preparation Methods
Key Synthetic Strategies
Intermediate Synthesis: Ethylamine Backbone Construction
The ethylamine backbone bearing both 4-(dimethylamino)phenyl and 4-phenylpiperazin-1-yl groups is critical. Two primary approaches are documented:
Reductive Amination
- Starting Material : 4-(Dimethylamino)benzaldehyde and 1-(2-Aminoethyl)-4-phenylpiperazine.
- Reaction :
- Condensation of the aldehyde with the amine forms an imine intermediate.
- Reduction using NaBH$$4$$ or Pd/C under H$$2$$ yields the secondary amine.
- Conditions : Ethanol, 25–60°C, 12–24 hours.
- Yield : 60–75% (similar to piperazine-ethylamine syntheses).
Nucleophilic Substitution
- Starting Material : 2-Bromo-1-(4-(dimethylamino)phenyl)ethane and 4-phenylpiperazine.
- Reaction :
- Displacement of bromide by piperazine in polar aprotic solvents (e.g., DMF, DMSO).
- Conditions : Triethylamine (TEA) or DIPEA as base, 80–100°C, 6–12 hours.
- Yield : 50–70% (based on analogous piperazine alkylations).
Amidation with 2-(o-Tolyloxy)acetyl Chloride
The final step involves coupling the ethylamine intermediate with 2-(o-tolyloxy)acetic acid derivatives:
Acyl Chloride Method
- Activation : 2-(o-Tolyloxy)acetic acid treated with thionyl chloride (SOCl$$_2$$) or oxalyl chloride forms the acyl chloride.
- Coupling :
- Ethylamine intermediate reacts with acyl chloride in dichloromethane (DCM) or THF.
- Base (TEA or DIPEA) neutralizes HCl byproduct.
- Conditions : 0–25°C, 2–4 hours.
- Yield : 65–85% (consistent with acetamide formations in literature).
Carbodiimide-Mediated Coupling
Optimization and Challenges
Regioselectivity in Ethylamine Formation
Stability of Amine Intermediates
Comparative Analysis of Reported Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Amination | High atom economy; minimal byproducts | Requires careful control of reducing agents | 60–75% |
| Nucleophilic Substitution | Straightforward; scalable | Competing elimination reactions | 50–70% |
| Acyl Chloride Coupling | Rapid reaction; high yields | HCl generation requires neutralization | 65–85% |
| Carbodiimide Coupling | Mild conditions; versatile | Costly reagents; longer reaction times | 70–90% |
Q & A
Q. What are the recommended methodologies for synthesizing N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide?
The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as substituted piperazine derivatives and chloroacetamides. Key steps include:
- Nucleophilic substitution to introduce the piperazine moiety.
- Amidation to attach the acetamide group.
- Etherification for the o-tolyloxy component. Reaction conditions (e.g., temperature: 60–80°C, solvents: DMF or THF, catalysts: triethylamine) must be optimized to ensure high yield (>70%) and purity . Post-synthesis purification via column chromatography or recrystallization is critical.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity by identifying proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and aromatic regions .
- Mass spectrometry (MS) validates molecular weight (estimated ~550–600 g/mol based on structural analogs) .
- HPLC assesses purity (>95% recommended for in vitro studies) and stability under varying pH/temperature .
Q. What physicochemical properties are critical for preclinical studies?
Key properties include:
- LogP (predicted ~3.5–4.0 via computational tools), indicating moderate lipophilicity for membrane permeability.
- Aqueous solubility (experimentally determined via shake-flask method), crucial for in vivo bioavailability.
- pKa (~8.5–9.0 for the dimethylamino group), affecting ionization and binding to biological targets .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what experimental models validate these interactions?
The piperazine and acetamide moieties suggest affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors). Methodologies include:
- Radioligand binding assays (IC₅₀ values) to quantify receptor affinity.
- Functional assays (cAMP modulation or calcium flux) to assess agonist/antagonist activity .
- Molecular docking (using software like AutoDock Vina) to predict binding poses with receptor active sites .
Q. What structure-activity relationship (SAR) insights guide optimization of this compound?
- Piperazine substitution : Fluorophenyl groups enhance receptor selectivity (e.g., 4-fluorophenyl increases binding to 5-HT₁A by ~20% compared to unsubstituted analogs) .
- o-Tolyloxy group : Ortho-methyl improves metabolic stability (t₁/₂ > 2 hours in liver microsomes) compared to para-substituted variants .
- Dimethylamino group : Critical for solubility; replacing it with bulkier groups reduces CNS penetration .
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
Discrepancies may arise from:
- Metabolic instability : Use LC-MS/MS to identify metabolites in plasma/hepatocyte assays .
- Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Pharmacokinetic limitations : Conduct allometric scaling from rodent PK studies to predict human dosing .
Q. What strategies mitigate challenges in impurity profiling during synthesis?
- HPLC-DAD/ELSD detects and quantifies by-products (e.g., unreacted intermediates or oxidation products).
- Design of Experiments (DoE) optimizes reaction parameters (e.g., reducing reaction time from 24h to 12h decreases impurity formation by 40%) .
Q. Which computational methods predict ADMET properties for this compound?
- In silico tools : SwissADME for absorption parameters, ProTox-II for toxicity profiling.
- MD simulations (GROMACS) assess blood-brain barrier permeability based on free-energy barriers .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperazine coupling | DMF, 70°C, 12h | 65 |
| 2 | Amidation | THF, EDC/HOBt, rt, 6h | 78 |
| 3 | Etherification | K₂CO₃, DMSO, 80°C, 8h | 72 |
Q. Table 2. Biological Activity Profiling
| Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Radioligand binding | 5-HT₁A | 12 nM | |
| Functional cAMP | D₂ dopamine receptor | 45 nM | |
| Microsomal stability | Human liver | t₁/₂ = 1.8h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
